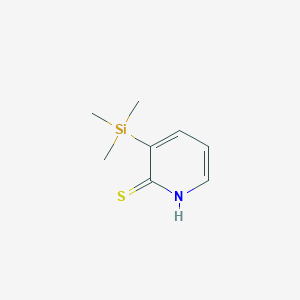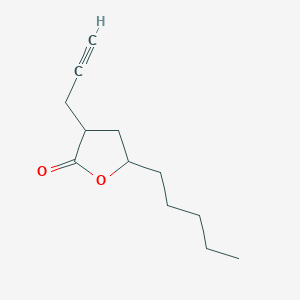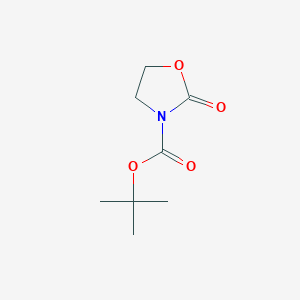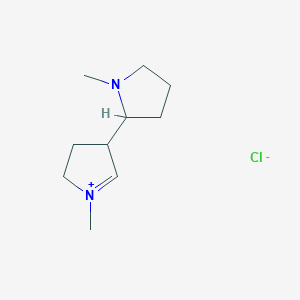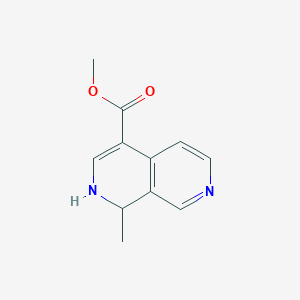
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate typically involves multistep processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . For instance, starting from 4-chloro-2,7-dimethyl-1,8-naphthyridine, the compound can be synthesized by stirring with methanolic potassium hydroxide at room temperature . Another approach involves the use of multicomponent reactions, cycloaddition reactions, and microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide in dioxane to form corresponding aldehydes.
Reduction: Sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and methanolic potassium hydroxide for substitution reactions . Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include aldehydes, alcohols, and substituted derivatives of the original compound .
科学研究应用
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . For example, it may interfere with DNA synthesis or enzyme activity, thereby exerting its anticancer or antimicrobial effects .
相似化合物的比较
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 2-methyl-1,6-naphthyridine and 4-hydroxy-7-methyl-1,8-naphthyridine .
Uniqueness
What sets methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate apart is its unique structural features and reactivity profile. Its specific substitution pattern and functional groups make it a versatile compound for various chemical transformations and applications .
属性
CAS 编号 |
112561-61-2 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-5-12-4-3-8(9)10(6-13-7)11(14)15-2/h3-7,13H,1-2H3 |
InChI 键 |
PHLWOYREDQCDJX-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CN=C2)C(=CN1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


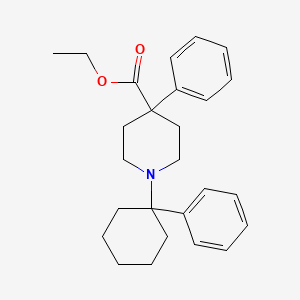
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
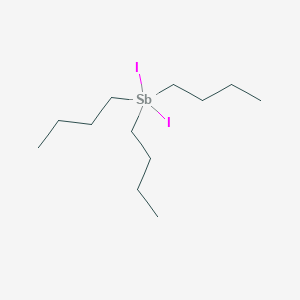
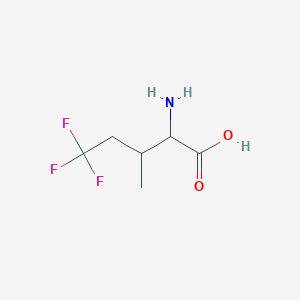


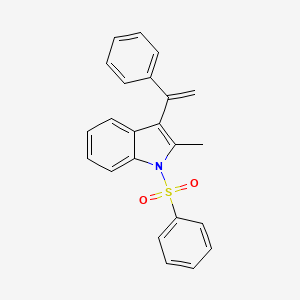
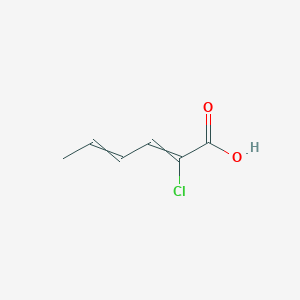
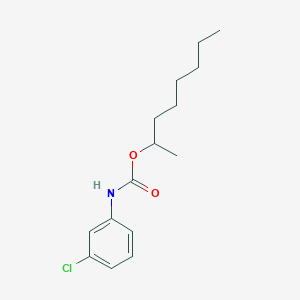
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
